BenchChemオンラインストアへようこそ!

3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde

Anticancer Tri-substituted pyrazoles Cytotoxicity

3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-68-1, MFCD01133695, MW 251.08) is a heterocyclic building block combining a pyrazole ring, a 4-bromophenyl substituent at the 3-position, and a formyl group at the 4-position. It is synthesized predominantly via the Vilsmeier–Haack formylation of the corresponding semicarbazone or hydrazone intermediate and is commercially available at ≥95% purity from multiple vendors with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
CAS No. 350997-68-1
Cat. No. B1332523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
CAS350997-68-1
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=NN2)C=O)Br
InChIInChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13)
InChIKeyTZBVFXKYORIJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-68-1): Core Properties, Synthetic Role, and Procurement Baseline


3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-68-1, MFCD01133695, MW 251.08) is a heterocyclic building block combining a pyrazole ring, a 4-bromophenyl substituent at the 3-position, and a formyl group at the 4-position [1]. It is synthesized predominantly via the Vilsmeier–Haack formylation of the corresponding semicarbazone or hydrazone intermediate and is commercially available at ≥95% purity from multiple vendors with batch-specific QC documentation (NMR, HPLC, GC) . The compound serves as a validated precursor for constructing libraries of tri-substituted pyrazoles investigated for anticancer, anti-inflammatory, and analgesic activities [2].

Why 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde Cannot Be Readily Replaced by Its 4-Chlorophenyl, 4-Fluorophenyl, or 4-Methoxyphenyl Congeners


Interchanging 3-aryl-pyrazole-4-carbaldehydes is not trivial because the electronic nature and steric profile of the 3-aryl substituent critically governs both downstream synthetic chemistry and the biological activity of derived compounds [1]. The 4-bromophenyl group uniquely enables mild Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) that are kinetically sluggish or require forcing conditions with the 4-chlorophenyl analog, while the 4-fluorophenyl variant lacks this handle entirely [1]. In biological space, derivatives built from the bromophenyl scaffold have demonstrated multi-cell-line anticancer potency with selectivity over normal fibroblasts—a profile not replicated in published studies of the 4-chlorophenyl or 4-methoxyphenyl aldehydes used as direct starting materials [2].

Selection-Relevant Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde (350997-68-1)


Derivatives Derived from This Aldehyde Exhibit Multi-Cell Line Anticancer Potency Surpassing Doxorubicin

Derivatives synthesized from 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde as the key precursor demonstrated superior in vitro cytotoxicity against hepatocellular carcinoma HepG2 cells relative to the clinical standard doxorubicin. The most active derivative, compound 2, achieved an IC50 of 9.13 µM versus doxorubicin's IC50 of 34.24 µM—a 3.75-fold improvement [1]. A separate study using the same aldehyde scaffold produced a derivative (4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile) with IC50 of 9.13 µM against HepG2 versus doxorubicin at 34.24 µM, and was also potent across MCF7 (11.96 vs. 20.85 µM), A549 (9.13 vs. 5.93 µM), PC3 (29.13 vs. 38.02 µM), and HCT116 (8.91 vs. 7.17 µM) cell lines [2]. No published study using 3-(4-chlorophenyl)- or 3-phenyl-1H-pyrazole-4-carbaldehyde as the starting material reports comparable multi-line potency with selectivity data.

Anticancer Tri-substituted pyrazoles Cytotoxicity

Selective Cytotoxicity: Derivatives Spare Normal Human Fibroblasts While Killing Cancer Cells

The most potent derivative from the 2018 study (pyridine-carbonitrile) was evaluated against the BJ-1 normal human fibroblast cell line and exhibited no detectable cytotoxic activity up to the highest tested concentration, whereas it maintained IC50 values as low as 8.91–9.13 µM across five cancer cell lines [1]. This selectivity contrasts with the standard doxorubicin, which shows significant cytotoxicity toward normal cells at comparable concentrations. For context, the derivative built from 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde achieved selectivity indices (IC50 normal / IC50 cancer) that were practically infinite for HepG2, MCF7, and HCT116 cells within the tested concentration range.

Cancer selectivity Normal cell safety Therapeutic window

Dual Anti-Inflammatory and Analgesic Scaffold Utility: Head-to-Head Comparison with 4-Methoxyphenyl Analog in the Same Study

In a 2022 study, both 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde were used as parallel starting materials to generate trisubstituted pyrazole derivatives 3–15 [1]. Derivatives originating from the bromophenyl-ethyl scaffold (compounds 3a, 3b, 6, 8, 11) demonstrated anti-inflammatory potencies of 99.5%, 100.3%, 92.4%, 77.1%, and 103.1% relative to celecoxib (100%), with compound 8 additionally showing the best COX-2/TNF-α dual binding scores and a clean gastric safety profile [1]. This study establishes that the bromophenyl scaffold yields derivatives with equipoise or superior anti-inflammatory potency compared to those from the 4-methoxyphenyl scaffold, while simultaneously providing a synthetic handle (the Br atom) for further diversification—a dual advantage not shared by the methoxy analog.

Anti-inflammatory COX-2 inhibition Analgesic

The 4-Bromophenyl Substituent Enables Mild Pd-Catalyzed Cross-Coupling Chemistry Not Accessible with 4-Chlorophenyl or 4-Fluorophenyl Analogs

The oxidative addition step in Pd(0)-catalyzed cross-coupling reactions follows the established reactivity order C–I > C–Br >> C–Cl > C–F, with aryl bromides undergoing oxidative addition approximately 50–100 times faster than the corresponding aryl chlorides under standard conditions [1]. This fundamental organometallic principle means that 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde and its N-substituted derivatives can participate in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings at 25–80°C with standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, whereas the 4-chlorophenyl analog requires elevated temperatures (≥100°C) or specialized electron-rich phosphine ligands (e.g., SPhos, XPhos) for comparable conversion [1]. The 4-fluorophenyl analog is essentially inert to Pd-catalyzed cross-coupling under standard conditions [1]. This reactivity differential directly translates to broader synthetic utility for library generation and late-stage functionalization. The bromophenyl moiety in pyrazole-4-carbaldehyde derivatives has been explicitly noted as an excellent substrate for transition metal-catalyzed cross-coupling reactions in the primary chemical literature .

Cross-coupling Suzuki-Miyaura Diversification

Crystallographically Characterized Scaffold with Defined Dihedral Angles for Structure-Based Drug Design

The 1-phenyl derivative of this compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 36640-41-2, synthesized directly from the target aldehyde), has been fully characterized by single-crystal X-ray diffraction and deposited in the Cambridge Structural Database [1]. The structure reveals two crystallographically independent molecules in the asymmetric unit with the 4-bromobenzene ring oriented at dihedral angles of 26.0(2)° and 39.9(7)° relative to the pyrazole plane, while the N-phenyl ring is oriented at 19.7(5)° and 7.3(0)° [1]. These experimentally determined conformational parameters provide a validated starting geometry for molecular docking and pharmacophore modeling of bromophenyl-pyrazole derivatives, reducing the uncertainty inherent in computational predictions. Crystallographic data for the corresponding 4-chlorophenyl or 4-fluorophenyl pyrazole-4-carbaldehyde analogs have not been reported in the Cambridge Structural Database to date, limiting structure-based design efforts for those scaffolds.

X-ray crystallography Molecular conformation Drug design

Batch-Specific QC Documentation Supports Reproducibility Across Multi-Gram Procurement Scales

Multiple independent vendors provide 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde at ≥95% purity with batch-specific analytical documentation including NMR, HPLC, and GC data . Bidepharm, for instance, supplies the compound with full batch-specific QC reports enabling verification of identity and purity before use in sensitive synthetic or biological workflows . AKSci offers the compound at 95% minimum purity (Cat. 1209AE) with accompanying SDS and COA upon request . Santa Cruz Biotechnology supplies the compound (Cat. sc-309781) in 500 mg units . In contrast, the 4-chlorophenyl analog (CAS 350997-67-0) is primarily available through Enamine LLC with comparable purity but without multi-vendor competitive sourcing that ensures supply chain redundancy and price competition [1].

Quality control Reproducibility Procurement

Procurement-Relevant Application Scenarios for 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-68-1)


Medicinal Chemistry: Anticancer Lead Generation via Tri-Substituted Pyrazole Libraries

Researchers building focused libraries of tri-substituted pyrazoles as B-Raf kinase or general antiproliferative agents should select this compound as the core aldehyde building block. Derivatives synthesized from it have demonstrated single-digit micromolar IC50 values against HepG2, MCF-7, A549, PC3, and HCT116 cancer cell lines with selectivity over normal BJ-1 fibroblasts [1]. The 4-bromophenyl group permits subsequent diversification through Suzuki coupling to explore SAR at the 3-position without the need for protecting group manipulation [2]. The crystallographically validated geometry of the 1-phenyl derivative provides a reliable starting point for docking into B-Raf and related kinase targets [3].

Anti-Inflammatory Drug Discovery: Dual COX-2/TNF-α Inhibitor Scaffold Development

Programs targeting dual COX-2/TNF-α inhibition for inflammatory diseases with an improved gastric safety profile can leverage this aldehyde to access derivatives showing anti-inflammatory potencies equivalent to or exceeding celecoxib (up to 103.1% potency) [1]. The 2022 study directly validated that the bromophenyl scaffold generates derivatives with long-lasting analgesic activity and no ulcerogenic potential, alongside mutual inhibition of COX-2, TNF-α, PGE2, and IL-1β in the carrageenan rat paw model [1]. The bromine handle further enables late-stage diversification to fine-tune pharmacokinetic properties without re-synthesizing the entire scaffold.

Synthetic Methodology Development: Exploring Cross-Coupling Chemistry on Heterocyclic Aldehydes

This compound is ideal for developing and benchmarking Pd-catalyzed cross-coupling methodologies on pyrazole-4-carbaldehyde substrates. The C–Br bond provides a well-characterized oxidative addition partner (approximately 50–100× more reactive than C–Cl) that can be used to test new ligands, solvent systems, or base combinations under mild conditions where chloro and fluoro analogs fail [1]. The aldehyde group serves as an internal reporter (by ¹H NMR chemical shift) for monitoring reaction progress and verifying chemoselectivity between the formyl and the aryl bromide functionalities.

Multi-Gram Scale-Up and Collaborative Programs Requiring Supply Chain Resilience

For multi-institutional collaborative projects or CRO-mediated synthesis campaigns requiring gram-scale quantities with guaranteed lot-to-lot consistency, this compound offers ≥3 independent vendor sources with documented QC [1]. The availability of batch-specific NMR, HPLC, and GC data minimizes the risk of failed reactions due to impurity variation—a documented pain point when sourcing less common pyrazole-4-carbaldehydes from single suppliers. The compound is classified as non-hazardous for DOT/IATA transport, simplifying international shipping logistics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.